3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol hydrochloride

Medicinal Chemistry Process Chemistry Formulation Development

3,4-Dihydro-2H-1,4-benzoxazin-2-ylmethanol hydrochloride (CAS 90609-95-3) is a heterocyclic building block featuring a 1,4-benzoxazine core with a 2-hydroxymethyl substituent, supplied as the hydrochloride salt for enhanced stability and handling. This compound serves as a versatile intermediate in medicinal chemistry, particularly for the synthesis of potassium channel modulators and other bioactive benzoxazine derivatives.

Molecular Formula C9H12ClNO2
Molecular Weight 201.65
CAS No. 90609-95-3
Cat. No. B3058634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol hydrochloride
CAS90609-95-3
Molecular FormulaC9H12ClNO2
Molecular Weight201.65
Structural Identifiers
SMILESC1C(OC2=CC=CC=C2N1)CO.Cl
InChIInChI=1S/C9H11NO2.ClH/c11-6-7-5-10-8-3-1-2-4-9(8)12-7;/h1-4,7,10-11H,5-6H2;1H
InChIKeyFIKOALZNWHBYLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dihydro-2H-1,4-benzoxazin-2-ylmethanol Hydrochloride (CAS 90609-95-3): Procurement-Ready Overview for Chemical Sourcing


3,4-Dihydro-2H-1,4-benzoxazin-2-ylmethanol hydrochloride (CAS 90609-95-3) is a heterocyclic building block featuring a 1,4-benzoxazine core with a 2-hydroxymethyl substituent, supplied as the hydrochloride salt for enhanced stability and handling [1]. This compound serves as a versatile intermediate in medicinal chemistry, particularly for the synthesis of potassium channel modulators and other bioactive benzoxazine derivatives [2]. Commercially available with a minimum purity of 95% from multiple suppliers , it is offered as a research-grade chemical for laboratory and industrial R&D applications .

Why 3,4-Dihydro-2H-1,4-benzoxazin-2-ylmethanol Hydrochloride Cannot Be Substituted by Generic Benzoxazine Analogs


Generic substitution among benzoxazine derivatives is precluded by critical structure-activity relationships (SAR) governing biological potency, physicochemical properties, and synthetic utility. The presence of the 2-hydroxymethyl group and the hydrochloride salt form directly impacts key parameters: logP (0.709 for hydrochloride vs. 0.99 for free base) [1], melting point (151–153°C for hydrochloride vs. undetermined for free base) [1], and molecular weight (201.65 vs. 165.19) . Even minor modifications to the benzoxazine core—such as halogen substitution at the 6- or 7-positions—drastically alter pharmacological profiles, as demonstrated in potassium channel activator studies where electron-withdrawing groups at the 6-position conferred preferred activity [2]. Substituting a 2-substituted benzoxazine with an unsubstituted or differently functionalized analog would invalidate comparative experimental results and compromise synthetic reproducibility in multi-step sequences where the hydrochloride salt's solubility and handling characteristics are critical.

Quantitative Differentiation Evidence: 3,4-Dihydro-2H-1,4-benzoxazin-2-ylmethanol Hydrochloride vs. Closest Analogs


Physicochemical Differentiation: Hydrochloride Salt vs. Free Base

The hydrochloride salt form (CAS 90609-95-3) exhibits a significantly lower calculated logP (0.709) compared to the free base 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol (CAS 82756-74-9, logP = 0.98980) [1], indicating enhanced aqueous solubility and improved handling characteristics for aqueous reaction conditions and biological assays. Additionally, the hydrochloride salt demonstrates a defined melting point range of 151–153°C [1], whereas the free base lacks reported melting point data, suggesting the salt form offers superior solid-state stability and easier purification by recrystallization.

Medicinal Chemistry Process Chemistry Formulation Development

Purity and Quality Assurance: Benchmarking Against Commercial Standards

Commercially available 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol hydrochloride is routinely supplied with a minimum purity specification of 95% across multiple vendors . This purity level is consistently documented with batch-specific certificates of analysis (CoA) and safety data sheets (SDS) available upon request . In contrast, many substituted benzoxazine analogs (e.g., 7-fluoro or 6-bromo derivatives) are often offered with lower purity grades or as custom synthesis products with variable purity , introducing reproducibility risks in sensitive synthetic or biological applications.

Chemical Procurement Quality Control Reproducible Research

Structural Differentiation: Impact of 2-Hydroxymethyl Substitution on Pharmacological Activity

The presence of a 2-hydroxymethyl group in the benzoxazine scaffold is a critical determinant of biological activity. In a series of 2H-1,4-benzoxazine derivatives evaluated as skeletal muscle KATP channel modulators, the 2-substituent profoundly influenced potency and functional switching between activation and inhibition [1]. Specifically, the 2-n-hexyl analog was the most potent activator (DE50 = 1.08 × 10⁻¹⁰ M), while the 2-phenyl analog was the most potent inhibitor (IC50 = 2.5 × 10⁻¹¹ M) [1]. The 2-hydroxymethyl derivative, as a polar, hydrogen-bond-donating substituent, occupies a distinct region of SAR space, predicted to exhibit intermediate physicochemical properties and potentially unique interaction profiles compared to purely hydrophobic or aromatic 2-substituents.

Medicinal Chemistry SAR Studies Potassium Channel Modulation

Procurement and Supply Chain Differentiation: Multi-Vendor Availability vs. Single-Source Analogs

3,4-Dihydro-2H-1,4-benzoxazin-2-ylmethanol hydrochloride is stocked by at least five commercial suppliers (AKSci, Chemenu, CymitQuimica, Leyan, A2B Chem) with standard pack sizes ranging from grams to kilograms . In contrast, closely related analogs such as the 7-fluoro derivative (CAS 1955556-82-7) and 6-bromo derivative (CAS 2219380-18-2) are typically available from only 1-2 suppliers, often as custom synthesis items with extended lead times . This multi-sourcing reduces procurement risk and ensures competitive pricing.

Chemical Sourcing Supply Chain Management Procurement Strategy

Optimal Application Scenarios for 3,4-Dihydro-2H-1,4-benzoxazin-2-ylmethanol Hydrochloride Based on Quantitative Differentiation Evidence


Synthesis of Potassium Channel Modulators via 2-Position Functionalization

The 2-hydroxymethyl group serves as a versatile handle for further derivatization, enabling the synthesis of 2-substituted benzoxazine potassium channel modulators. The hydrochloride salt's enhanced aqueous solubility (logP = 0.709) [1] facilitates reactions in aqueous or protic solvents, while the defined melting point (151–153°C) ensures consistent starting material quality [1]. This compound is ideal for SAR studies exploring the impact of 2-position substituents on KATP channel activity, as demonstrated by the 100-fold potency differences observed among 2-alkyl/aryl analogs [2].

Building Block for Anticancer Benzoxazine Derivatives

Recent studies have identified substituted 3,4-dihydro-2H-1,4-benzoxazines as potent inducers of membrane permeability and cell death, with lead compounds showing IC50 values of 2.27–7.63 μM against MCF-7 and HCT-116 cancer cells [3]. The 2-hydroxymethyl hydrochloride derivative provides a well-characterized, high-purity (≥95%) starting scaffold for introducing aryl or heteroaryl groups at the 4-position via Buchwald–Hartwig coupling, a key step in generating potent anticancer agents [4]. The multi-vendor availability ensures uninterrupted supply for medicinal chemistry campaigns.

Reference Standard for Analytical Method Development

With a documented purity specification of ≥95%, batch-specific CoA/SDS availability, and a well-defined melting point range (151–153°C), this hydrochloride salt is suitable as a reference standard for HPLC method development and impurity profiling in benzoxazine-containing drug substances [1]. Its distinct physicochemical properties (logP = 0.709) relative to the free base facilitate the development of robust separation methods for process analytical technology (PAT) applications.

Intermediate for β-Adrenergic Receptor Ligands

Oxypropanolamine derivatives of 3,4-dihydro-2H-1,4-benzoxazine have demonstrated potent β-adrenergic receptor affinity, with select compounds showing 2.1-fold greater β1 affinity and 2.5-fold greater β2 affinity than propranolol [5]. The 2-hydroxymethyl hydrochloride salt can be elaborated into oxypropanolamine side chains, and its lower logP (0.709 vs. 0.99 for free base) [1] may improve aqueous solubility of intermediates during multi-step synthesis, reducing solvent usage and purification challenges.

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